

Unveiling the Kinase Selectivity Profile of CCT129202: A Comparative Guide

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Compound of Interest

Compound Name: CCT129202

Cat. No.: B1683943

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CCT129202 is a potent, ATP-competitive small molecule inhibitor primarily targeting the Aurora kinase family, key regulators of mitotic progression.^{[1][2]} Understanding its cross-reactivity with other protein kinases is crucial for elucidating its mechanism of action, predicting potential off-target effects, and guiding its therapeutic application. This guide provides a comparative analysis of **CCT129202**'s inhibitory activity against its primary targets and a panel of other kinases, supported by experimental data and detailed protocols.

Kinase Inhibition Profile of CCT129202

CCT129202 demonstrates high potency against Aurora kinases A, B, and C. Its inhibitory activity extends to other kinases, albeit with generally lower efficacy. The following table summarizes the half-maximal inhibitory concentrations (IC₅₀) of **CCT129202** against a panel of protein kinases.

Kinase Target	IC50 (μM)	Primary Cellular Function
Primary Targets		
Aurora A	0.042[1][2]	Mitotic spindle formation, centrosome maturation
Aurora B	0.198[1][2]	Chromosome segregation, cytokinesis
Aurora C	0.227[1][2]	Meiosis, potential role in mitosis
Off-Targets		
FGFR3	Less potent inhibition observed, specific IC50 not available[1]	Cell growth, differentiation, and migration
GSK3β	Less potent inhibition observed, specific IC50 not available[1]	Glycogen metabolism, cell signaling
PDGFRβ	Less potent inhibition observed, specific IC50 not available[1]	Cell proliferation, differentiation, and migration

Note: "Less potent" indicates that while inhibitory activity was observed, the specific IC50 value was not provided in the referenced literature. Further studies are needed to quantify the precise inhibitory concentrations for these off-target kinases.

Experimental Protocols

The following is a generalized protocol for a biochemical protein kinase inhibition assay, which can be adapted to assess the inhibitory activity of compounds like **CCT129202** against a panel of kinases.

Objective: To determine the in vitro inhibitory potency (IC50) of a test compound against a specific protein kinase.

Materials:

- Purified recombinant protein kinase
- Kinase-specific substrate (peptide or protein)
- ATP (Adenosine triphosphate)
- Test compound (e.g., **CCT129202**) dissolved in a suitable solvent (e.g., DMSO)
- Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mM Na₃VO₄, 5 mM β-glycerophosphate)
- Detection reagent (e.g., ADP-Glo™ Kinase Assay kit, radioactive [γ-³²P]ATP, or phosphospecific antibodies)
- Microplates (e.g., 96-well or 384-well)
- Plate reader (Luminometer, scintillation counter, or fluorescence reader, depending on the detection method)

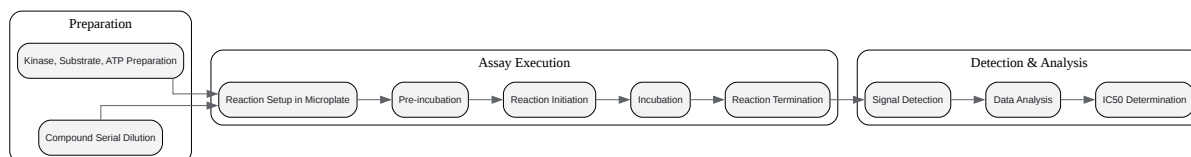
Procedure:

- Compound Preparation: Prepare a serial dilution of the test compound in the kinase reaction buffer. Include a vehicle control (e.g., DMSO) without the inhibitor.
- Reaction Setup: In a microplate, add the following components in the specified order:
 - Kinase reaction buffer
 - Test compound at various concentrations
 - Purified protein kinase
- Pre-incubation: Gently mix the contents of the plate and pre-incubate for a defined period (e.g., 10-15 minutes) at a specific temperature (e.g., 30°C) to allow the compound to interact with the kinase.

- Initiation of Reaction: Add a mixture of the kinase-specific substrate and ATP to each well to initiate the kinase reaction.
- Incubation: Incubate the plate for a predetermined time (e.g., 30-60 minutes) at the optimal temperature for the kinase.
- Termination of Reaction: Stop the reaction by adding a stop solution (e.g., EDTA for ATP-competitive inhibitors) or by proceeding directly to the detection step, depending on the assay format.
- Detection: Quantify the kinase activity based on the chosen detection method:
 - Luminescence-based (e.g., ADP-Glo™): Measure the amount of ADP produced, which is proportional to kinase activity.
 - Radiometric: Measure the incorporation of radioactive phosphate ($[^{32}\text{P}]$) from ATP into the substrate.
 - Fluorescence-based: Use a phosphospecific antibody labeled with a fluorescent probe to detect the phosphorylated substrate.
- Data Analysis:
 - Subtract the background signal (no enzyme control) from all measurements.
 - Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control.
 - Plot the percentage of inhibition against the logarithm of the compound concentration.
 - Determine the IC₅₀ value by fitting the data to a sigmoidal dose-response curve.

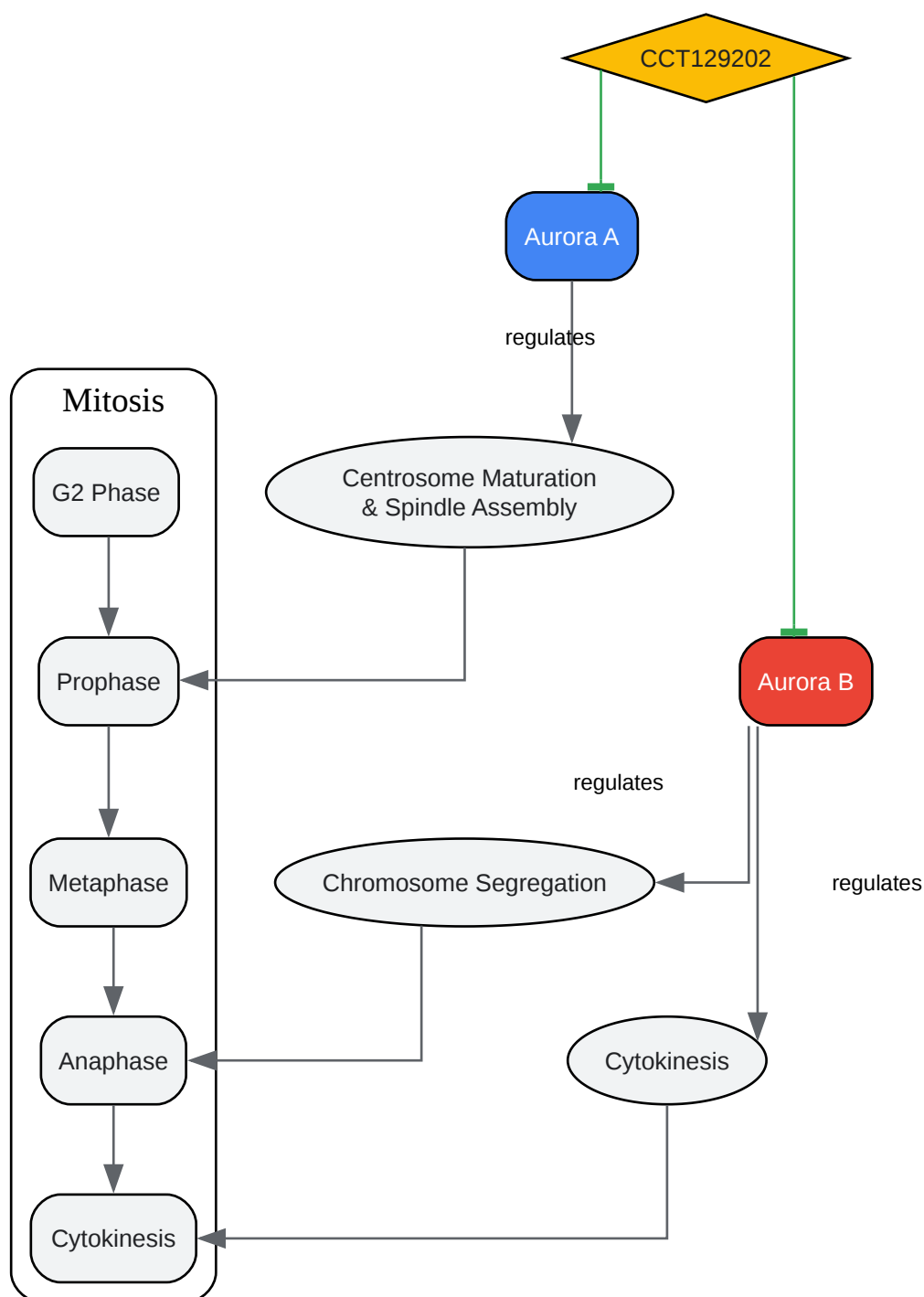
Signaling Pathways and Experimental Workflow

To visualize the cellular context of **CCT129202**'s activity and the experimental process for its evaluation, the following diagrams are provided.



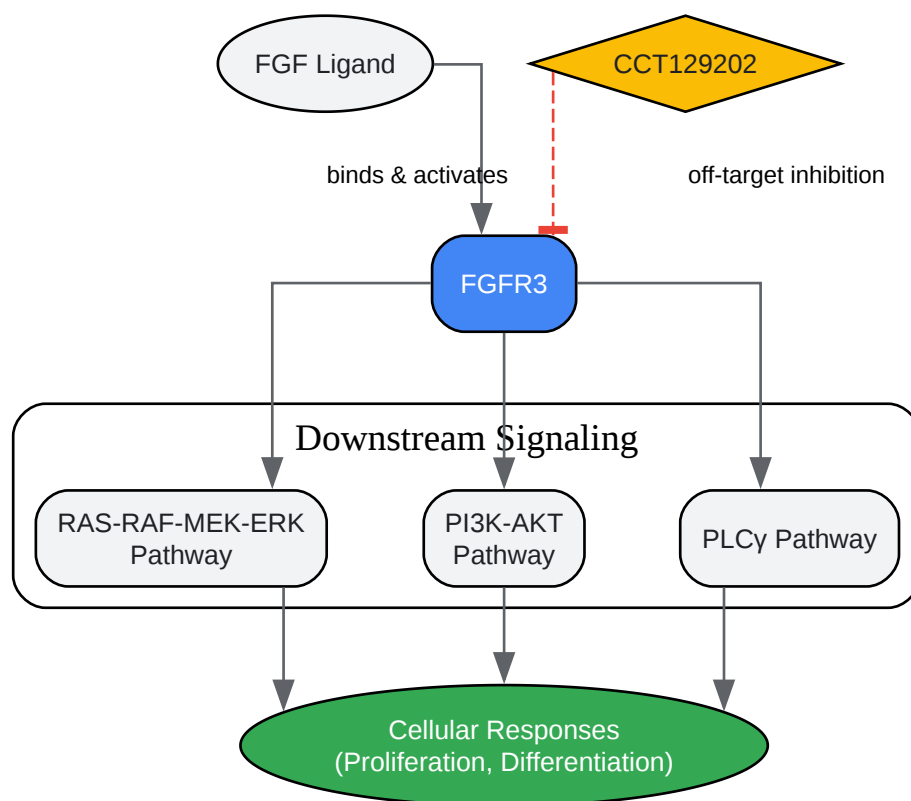
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Biochemical Kinase Inhibition Assay Workflow.



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Simplified Aurora Kinase Signaling in Mitosis.



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Overview of FGFR3 Signaling Pathway.

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References

- 1. [selleckchem.com](https://www.selleckchem.com) [selleckchem.com]
- 2. [researchgate.net](https://www.researchgate.net) [researchgate.net]
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